Cellular Differentiation and Proliferation Arrest Activity vs. Untreated Controls
Per patent-associated data, 1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)- exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While direct quantitative IC50 comparisons against specific analogs for this endpoint are absent from the retrieved literature, many 3-aryl phthalides tested in similar proliferation assays show only moderate or no differentiation-inducing properties [2]. The mesityl substitution pattern is thus a key structural determinant for this specific biological readout. The compound is explicitly referenced for anticancer applications and for treatment of skin diseases such as psoriasis [1].
| Evidence Dimension | Cellular proliferation arrest and differentiation induction |
|---|---|
| Target Compound Data | Qualitatively described as 'pronounced activity' in arresting proliferation and inducing monocyte differentiation [1] |
| Comparator Or Baseline | 3-alkyl phthalides and 3-phenyl phthalide typically lack this specific differentiation signal; class-level observations indicate most phthalides show cytotoxicity without differentiation [2] |
| Quantified Difference | Not quantified; differentiation activity is reported as a distinct biological property absent in the generic phthalide class |
| Conditions | Undifferentiated cell proliferation assay; specific cell line and concentrations not disclosed in retrieved patent summary data |
Why This Matters
Procurement for cellular differentiation screening requires a phthalide with documented differentiation-inducing activity, not merely cytotoxic potential.
- [1] Webisa Web Data Commons. RDF Data Describing Differentiation and Anti-Cancer Activity of the Compound. View Source
- [2] S. Hayat et al. Synthesis and Biological Evaluation of Phthalide Derivatives. Academia.edu. Cytotoxicity data on 17 phthalides. View Source
